2-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
2-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound with a unique structure that includes a fluorine atom, a methoxy group, and an oxazolo[4,5-b]pyridine moiety
Preparation Methods
The synthesis of 2-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, including the formation of the oxazolo[4,5-b]pyridine ring and the subsequent attachment of the fluorine and methoxy groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The oxazolo[4,5-b]pyridine moiety may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar compounds include other fluorinated benzamides and oxazolo[4,5-b]pyridine derivatives. Compared to these compounds, 2-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- 2-fluoro-N-(2-methoxyphenyl)benzamide
- N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H14FN3O3 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14FN3O3/c1-26-16-9-8-12(20-24-18-17(27-20)7-4-10-22-18)11-15(16)23-19(25)13-5-2-3-6-14(13)21/h2-11H,1H3,(H,23,25) |
InChI Key |
BTODXGWPDSXZKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4F |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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